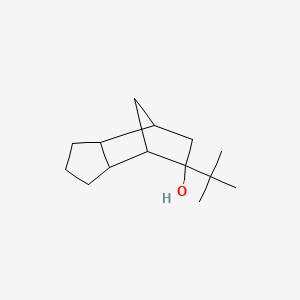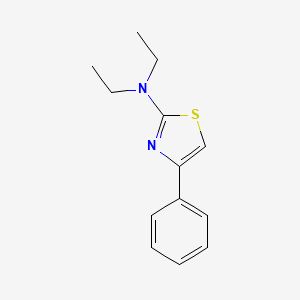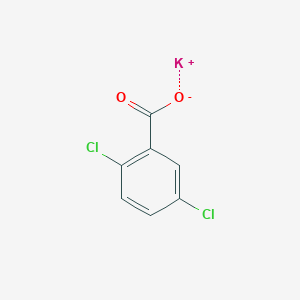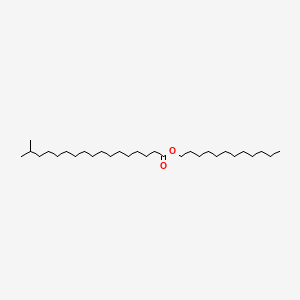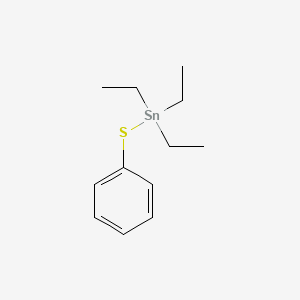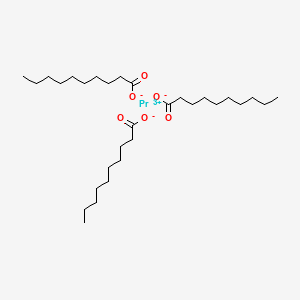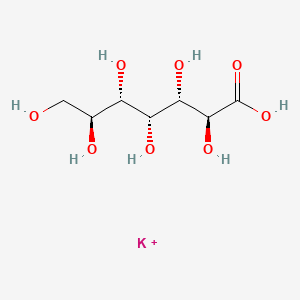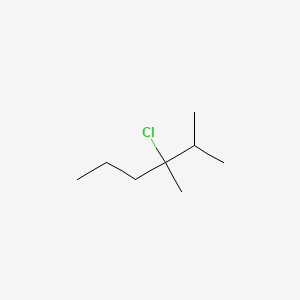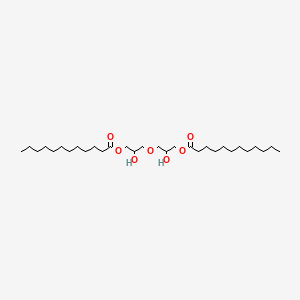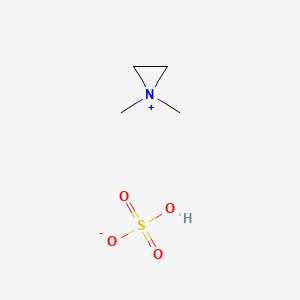
1,1-Dimethylaziridinium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylaziridinium hydrogen sulphate is a chemical compound with the molecular formula C4H11NO4S and a molecular weight of 169.20 g/mol . It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylaziridinium hydrogen sulphate typically involves the reaction of aziridine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylaziridinium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogen-containing compounds.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aziridines, amines, and other nitrogen-containing compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Dimethylaziridinium hydrogen sulphate has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylaziridinium hydrogen sulphate involves the ring-opening reactions of the aziridine ring. This ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic attack on the aziridine ring, leading to the formation of new bonds and the release of strain energy .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of 1,1-Dimethylaziridinium hydrogen sulphate, known for its high reactivity and use in polymerization reactions.
1,2-Dimethylaziridine: A similar compound with different substitution patterns, leading to variations in reactivity and applications.
Azetidine: Another nitrogen-containing ring compound with different ring strain and reactivity compared to aziridines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo ring-opening reactions and form stable products makes it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
85117-75-5 |
|---|---|
Fórmula molecular |
C4H11NO4S |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
1,1-dimethylaziridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C4H10N.H2O4S/c1-5(2)3-4-5;1-5(2,3)4/h3-4H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DYBCVRDEBCOXMG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC1)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


